

# Application Notes: 4-Hydroxy-7-azaindole in High-Throughput Screening Assays

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## Compound of Interest

Compound Name: 4-Hydroxy-7-azaindole

Cat. No.: B1314163

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These application notes provide a comprehensive overview of the utility of **4-Hydroxy-7-azaindole** and its derivatives in high-throughput screening (HTS) assays. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole and purine, and is a common motif in kinase inhibitors. The introduction of a hydroxyl group at the 4-position can modulate the physicochemical properties of the molecule, influencing its biological activity and potential as a drug candidate.

## Data Presentation: Quantitative Analysis of 4-Hydroxy-7-azaindole Derivatives in HTS

The following table summarizes the quantitative data from high-throughput screening assays involving **4-Hydroxy-7-azaindole** derivatives and other relevant 7-azaindole compounds.

Compound ID	Target/Assay	Assay Type	Readout	Potency (pEC <sub>50</sub> /IC <sub>50</sub> )	Cell Line/System	Reference
13u (4-hydroxy-7-azaindole derivative)	Trypanosoma brucei growth inhibition	Whole-cell	Cell Viability	pEC <sub>50</sub> > 7.0	T. brucei	<a href="#">[1]</a>
NEU-1207 (3,5-disubstituted-7-azaindole)	Trypanosoma brucei growth inhibition	Whole-cell	Cell Viability	pEC <sub>50</sub> > 7.0	T. brucei	<a href="#">[1]</a>
Compound 8 (7-azaindole derivative)	HIV-1 Reverse Transcriptase	Biochemical (FRET)	Inhibition of Polymerization	IC <sub>50</sub> = 0.73 μM	Cell-free	<a href="#">[2]</a>
Compound 10 (7-azaindole derivative)	HIV-1 Reverse Transcriptase	Biochemical (FRET)	Inhibition of Polymerization	IC <sub>50</sub> = 0.58 μM	Cell-free	<a href="#">[2]</a>
AZD1208 (PIM kinase inhibitor)	PIM1 Kinase	Biochemical	Kinase Activity	IC <sub>50</sub> = 0.4 nM	Cell-free	<a href="#">[3]</a>
SGI-1776 (PIM kinase inhibitor)	PIM1 Kinase	Biochemical	Kinase Activity	IC <sub>50</sub> = 7 nM	Cell-free	<a href="#">[3]</a>
8l (7-azaindole derivative)	Haspin Kinase	Biochemical	Kinase Activity	IC <sub>50</sub> = 14 nM	Cell-free	<a href="#">[4]</a>
8g (7-azaindole derivative)	CDK9/Cyclin T	Biochemical	Kinase Activity	μM range	Cell-free	<a href="#">[4]</a>

derivative)

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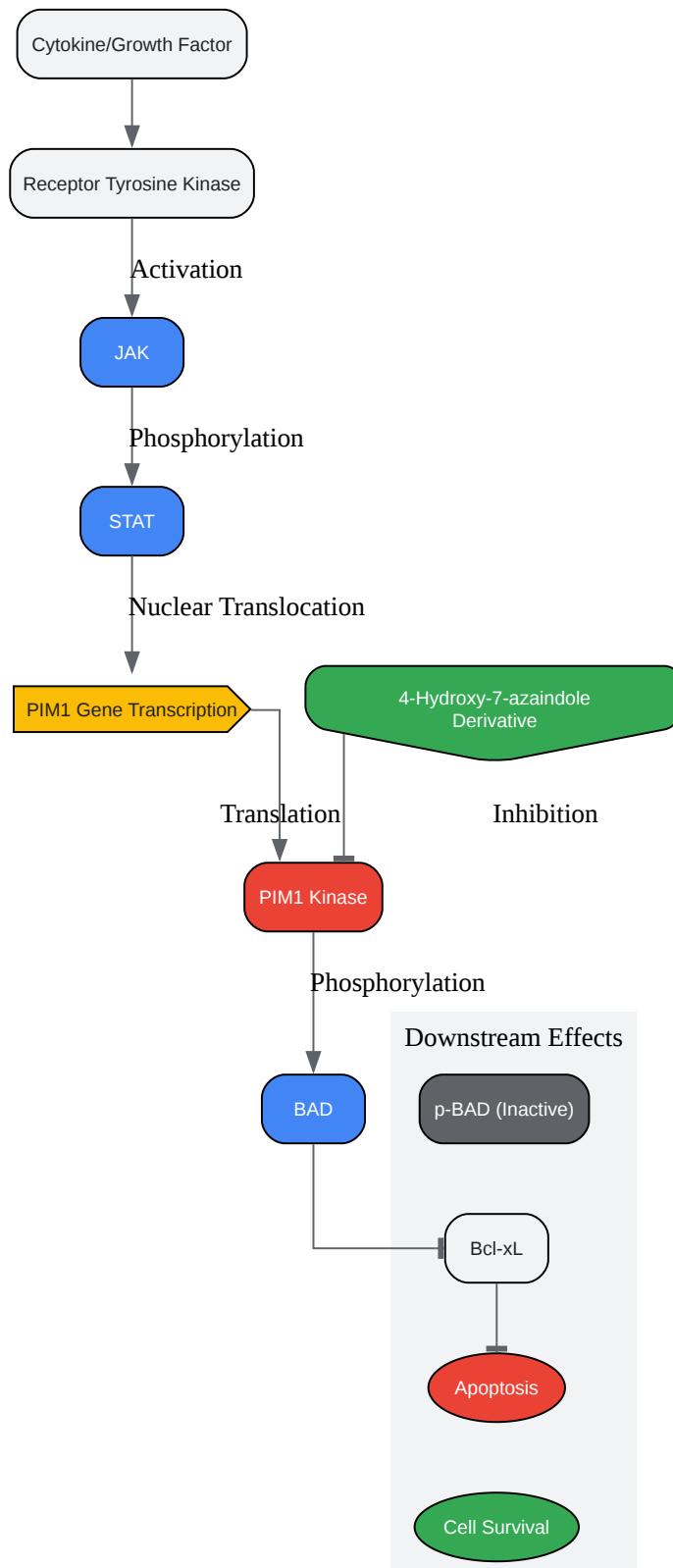
Cell-free

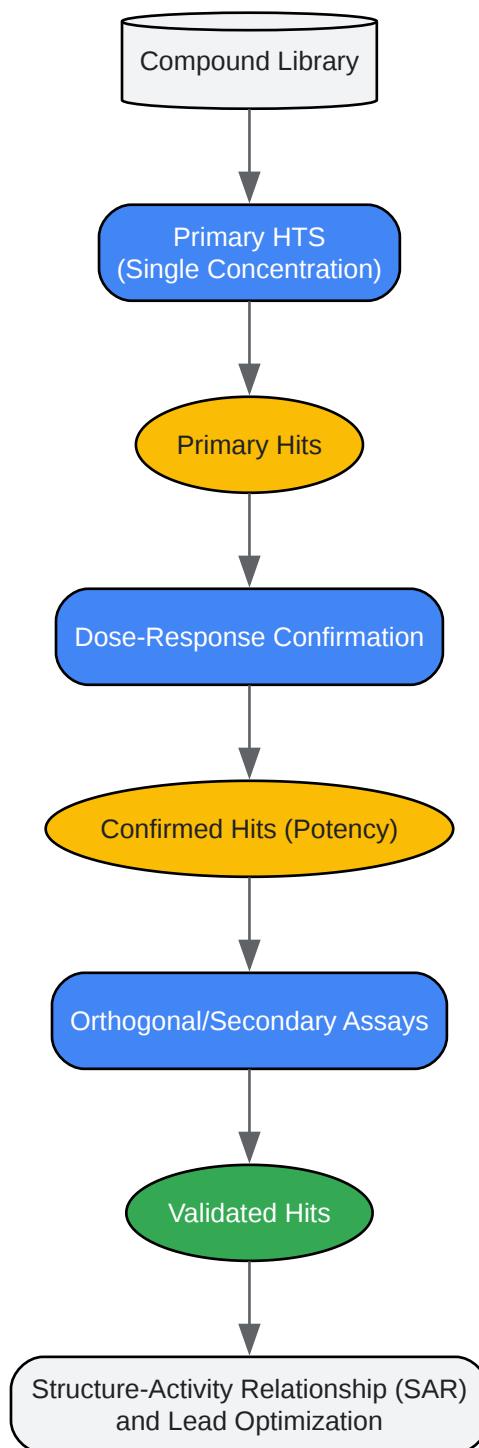
[4]

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## Signaling Pathway Visualization

The 7-azaindole scaffold is a common component of kinase inhibitors. One such family of kinases is the PIM kinases (PIM1, PIM2, and PIM3), which are serine/threonine kinases involved in cell cycle progression, survival, and apoptosis. Overexpression of PIM kinases is associated with various cancers. The diagram below illustrates a simplified PIM1 signaling pathway, a potential target for 7-azaindole derivatives.





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## References

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- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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